molecular formula C14H12ClFO2 B2678499 {3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol CAS No. 773869-39-9

{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol

Cat. No.: B2678499
CAS No.: 773869-39-9
M. Wt: 266.7
InChI Key: NQDVYVIKKDNZAA-UHFFFAOYSA-N
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Description

{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol is an organic compound with a complex structure that includes a chlorinated and fluorinated benzyl group attached to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity, potentially leading to the modulation of biochemical pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(2-Chloro-4-fluorobenzyl)oxy]phenyl}methanol
  • {3-[(2-Bromo-6-fluorobenzyl)oxy]phenyl}methanol
  • {3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}ethanol

Uniqueness

{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDVYVIKKDNZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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